3-(Trifluoromethyl)phenyl acetate
Overview
Description
3-(Trifluoromethyl)phenyl acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group
Mechanism of Action
Target of Action
The compound is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The compound is known to be involved in the process of trifluoromethylation, which is a key step in the synthesis of many pharmaceuticals and agrochemicals .
Pharmacokinetics
The compound is known to be a relatively stable and readily prepared organoboron reagent .
Result of Action
The compound’s trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Action Environment
The action of 3-(Trifluoromethyl)phenyl acetate can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura coupling process, the reaction conditions can significantly impact the compound’s action . Additionally, the compound’s stability may be affected by the reaction atmosphere .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)phenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductase enzymes, which catalyze the reduction of carbonyl compounds to their corresponding alcohols. This interaction is crucial for the synthesis of chiral alcohols, which are valuable intermediates in pharmaceutical manufacturing . The nature of these interactions involves the binding of this compound to the active site of the enzyme, facilitating the reduction process.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and negative impacts on overall organism health. Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which play key roles in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites within the cell. For instance, the reduction of this compound by carbonyl reductases leads to the formation of its corresponding alcohol, which can then participate in further metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its overall activity and function, as its localization within the cell can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. For example, the presence of this compound in the mitochondria can impact mitochondrial metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)phenyl acetate typically involves the acylation of 3-(trifluoromethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or a base like sodium acetate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)phenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can target the acetate group to yield alcohols.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of substituted phenyl acetates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds
Scientific Research Applications
3-(Trifluoromethyl)phenyl acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the acetate moiety.
3-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an acetate group.
3-(Trifluoromethyl)benzaldehyde: Features an aldehyde group in place of the acetate group.
Uniqueness
3-(Trifluoromethyl)phenyl acetate is unique due to the combined presence of the trifluoromethyl and acetate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAIJJMMUDSHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380812 | |
Record name | 3-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-34-2 | |
Record name | 3-(Trifluoromethyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.